molecular formula C25H27NO2 B1445416 (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol CAS No. 1113025-25-4

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol

Cat. No.: B1445416
CAS No.: 1113025-25-4
M. Wt: 373.5 g/mol
InChI Key: REKJFEZDOVJOQJ-ZEQRLZLVSA-N
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Description

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is a complex organic compound characterized by a cyclopentanol ring substituted with a hydroxymethyl group and a tritylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol typically involves the following steps:

    Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.

    Attachment of the Tritylamino Group: The tritylamino group is attached through nucleophilic substitution reactions, where a trityl chloride reacts with an amine group on the cyclopentanol ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The tritylamino group can participate in substitution reactions, leading to the formation of different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like trityl chloride and various amines.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various amine derivatives.

Scientific Research Applications

Synthesis of Nucleoside Analogs

One of the primary applications of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is in the synthesis of nucleoside analogs. These analogs are crucial in developing antiviral and antineoplastic agents. The compound's structural similarity to ribose allows it to serve as a building block for synthesizing nucleosides that can inhibit viral replication or cancer cell growth.

A notable example involves the synthesis of (+)-4'-deoxycarbapentostatin nucleoside, which showcases the compound's utility in creating biologically active molecules with therapeutic potential .

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical chemistry. Its tritylamino group can be utilized for further modifications, allowing chemists to create a variety of derivatives with enhanced biological activity or improved pharmacokinetic properties. This versatility makes it a valuable asset in drug design and development.

Cosmetic Formulations

Due to its hydroxymethyl group, this compound may also find applications in cosmetic formulations. The compound can act as a moisturizing agent or stabilizer in creams and lotions. Regulatory frameworks emphasize the need for safety assessments for such ingredients, ensuring they meet safety standards before market introduction .

Material Science

In material science, the compound's unique structure can be exploited to develop new materials with specific properties. For example, modifications of this compound may lead to polymers with enhanced mechanical strength or thermal stability.

Case Study 1: Antiviral Activity

A study demonstrated that nucleoside analogs synthesized from this compound exhibited significant antiviral activity against several strains of viruses. The research highlighted the compound's potential in developing treatments for viral infections, particularly those resistant to existing therapies.

Case Study 2: Cosmetic Safety Assessment

In another study focused on cosmetic applications, researchers evaluated the safety profile of formulations containing this compound. The findings indicated that when used within specified concentrations, the compound did not exhibit any adverse effects on skin or eye health, supporting its use in personal care products .

Mechanism of Action

The mechanism of action of (1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and tritylamino groups play crucial roles in its reactivity and binding affinity to various biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-1-(hydroxymethyl)-3-(phenylamino)cyclopentanol
  • (1S,3S)-1-(hydroxymethyl)-3-(benzylamino)cyclopentanol

Uniqueness

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is unique due to the presence of the tritylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentanol is a compound with significant potential in medicinal chemistry. Its structure, characterized by a cyclopentanol framework with a hydroxymethyl group and a tritylamino substituent, suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews its biological activities, synthesizing data from various studies and sources.

  • Molecular Formula : C25H27NO2
  • Molecular Weight : 373.496 g/mol
  • CAS Number : 1113025-25-4

Biological Activity Overview

The biological activities of this compound are primarily linked to its potential as an inhibitor of specific enzymes and pathways involved in various diseases. The following sections elaborate on its pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and cardiovascular diseases. MPO inhibitors are considered beneficial for conditions such as:

  • Atherosclerosis
  • Heart failure
  • Chronic obstructive pulmonary disease (COPD)

These conditions are associated with oxidative stress and inflammation, where MPO contributes to tissue injury through the production of reactive oxygen species (ROS) .

Case Study 2: Rho Kinase Inhibition

Another line of research focuses on the inhibition of Rho kinase pathways, which are crucial in various pathological conditions including hypertension and cardiac hypertrophy. Compounds structurally related to this compound have shown promise as Rho kinase inhibitors, potentially leading to therapeutic applications in vascular disorders .

Comparative Biological Activity Table

Compound NameTarget Enzyme/PathwayDisease AssociationReference
This compoundMyeloperoxidaseAtherosclerosis, Heart Failure
Similar Triazolopyridine CompoundsMyeloperoxidaseCOPD, Cardiovascular Diseases
Rho Kinase InhibitorsRho KinaseHypertension, Cardiac Hypertrophy

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, compounds with similar structures often undergo rigorous testing for toxicity and side effects before clinical application.

Properties

IUPAC Name

(1S,3S)-1-(hydroxymethyl)-3-(tritylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c27-19-24(28)17-16-23(18-24)26-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,26-28H,16-19H2/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKJFEZDOVJOQJ-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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